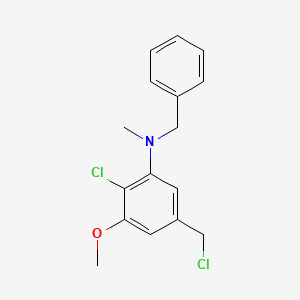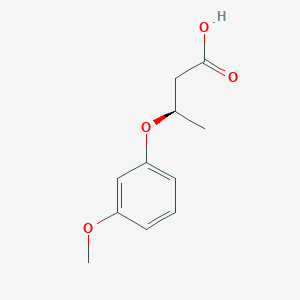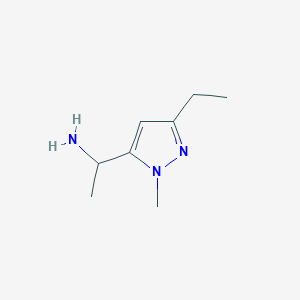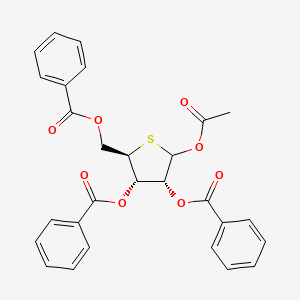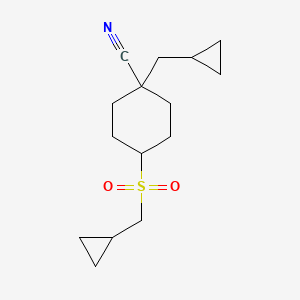
1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile is a complex organic compound characterized by its unique structural features, including cyclopropylmethyl groups and a sulfonyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile typically involves multiple steps, starting with the preparation of cyclopropylmethyl intermediates. These intermediates are then subjected to sulfonylation and subsequent reactions to form the final compound. Common reagents used in these reactions include cyclopropylmethyl bromide, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The cyclopropylmethyl groups and sulfonyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl sulfone: Shares the sulfonyl group but lacks the cyclohexane ring.
Cyclohexylmethyl sulfone: Contains a cyclohexane ring but different substituents.
Cyclopropylmethyl cyclohexane: Lacks the sulfonyl group.
Uniqueness
1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile is unique due to the combination of cyclopropylmethyl groups, a sulfonyl group, and a cyclohexane ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H23NO2S |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-4-(cyclopropylmethylsulfonyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C15H23NO2S/c16-11-15(9-12-1-2-12)7-5-14(6-8-15)19(17,18)10-13-3-4-13/h12-14H,1-10H2 |
Clé InChI |
BKWYREMUEUJXAE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2(CCC(CC2)S(=O)(=O)CC3CC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


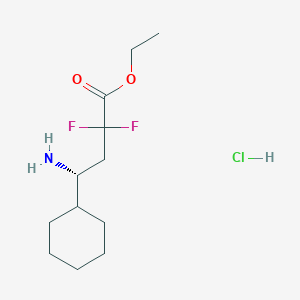
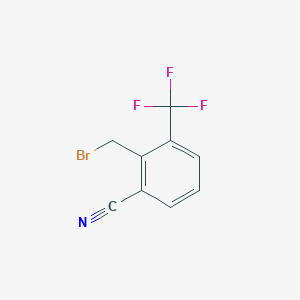
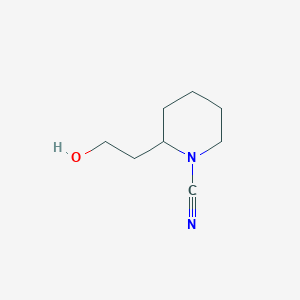
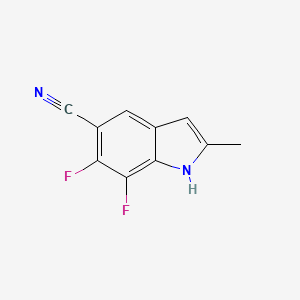
![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)


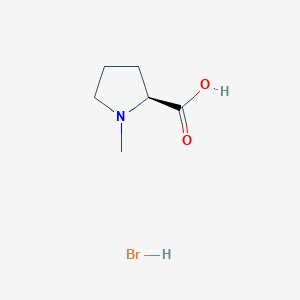
![5-(7-Bicyclo[4.1.0]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13090775.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
